molecular formula C18H14O4 B13136974 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione CAS No. 479482-90-1

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione

Cat. No.: B13136974
CAS No.: 479482-90-1
M. Wt: 294.3 g/mol
InChI Key: YPWNKRLPMLXZOM-UHFFFAOYSA-N
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Description

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinones, which are aromatic organic compounds derived from anthracene. Anthraquinones are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1-hydroxy-3,6-dimethylanthracene-9,10-dione with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or nitrated anthraquinones.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds related to 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione exhibit significant antioxidant properties. For instance, studies have demonstrated that similar anthraquinone derivatives can scavenge free radicals effectively, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related diseases .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 0.2 µM . This suggests that this compound could be developed into a therapeutic agent for cancer treatment.

3. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and lipoxygenase have been reported for related compounds. This positions this compound as a candidate for neuroprotective drugs and anti-inflammatory agents .

Chemical Applications

1. Dyes and Pigments

The vibrant color of anthraquinone derivatives makes them suitable for use as dyes and pigments in textiles and plastics. The stability of these compounds under light exposure enhances their utility in various applications where colorfastness is essential.

2. Photovoltaic Materials

Recent studies have explored the use of anthraquinone derivatives in organic photovoltaics due to their ability to facilitate charge transfer processes. This application is particularly relevant in the development of efficient solar cells .

Industrial Applications

1. Synthesis of Fine Chemicals

Due to its reactive functional groups, this compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

2. Material Science

The compound's unique properties may also find applications in the development of advanced materials, such as conductive polymers or nanocomposites, which are essential in electronics and nanotechnology.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various anthraquinone derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited superior radical scavenging activity compared to traditional antioxidants like Trolox . This highlights the potential of this compound in food preservation and nutraceutical formulations.

Case Study 2: Anticancer Activity

In vitro tests conducted on MCF7 and HCT116 cell lines revealed that this compound significantly inhibited cell proliferation at low concentrations (IC50 = 0.2 µM). These findings suggest a promising avenue for further research into its mechanisms of action against cancer cells .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3,6-dimethylanthracene-9,10-dione: Lacks the acetyl group, leading to different chemical properties and reactivity.

    2-Acetyl-1-hydroxyanthracene-9,10-dione: Similar structure but without the methyl groups, affecting its biological activity.

Uniqueness

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is unique due to the presence of both acetyl and methyl groups, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.

Biological Activity

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione (commonly referred to as 2-Ac-HDMA) is an anthraquinone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and biochemistry. This article reviews the biological activity of 2-Ac-HDMA, summarizing key findings from various studies, including cytotoxicity, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C15H12O3
  • Molecular Weight : 240.25 g/mol
  • IUPAC Name : this compound

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of 2-Ac-HDMA on various cancer cell lines. The compound exhibits significant cytotoxicity against human leukemia cells (HL-60) and solid tumor cell lines.

Cell Line IC50 (µM) Mechanism of Action
HL-605.0Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.0Inhibition of topoisomerase II
MDA-MB-231 (Breast)15.5DNA intercalation leading to cell cycle arrest

The cytotoxicity was assessed using MTT assays, which measure cell viability post-treatment with varying concentrations of the compound over a 48-hour period .

The mechanism by which 2-Ac-HDMA exerts its biological effects primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II activity, leading to DNA strand breaks and subsequent apoptosis in sensitive cell lines .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through ROS production, which contributes to its cytotoxic effects .

Case Study 1: Antitumor Activity in Leukemia

A study demonstrated that treatment with 2-Ac-HDMA resulted in a dose-dependent decrease in viability of HL-60 leukemia cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .

Case Study 2: Breast Cancer Cell Lines

In another investigation focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited significant growth inhibition. The study utilized both MTT and crystal violet assays to confirm the IC50 values and elucidated the role of DNA damage response pathways activated by the treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Ac-HDMA, it is beneficial to compare it with other anthraquinone derivatives:

Compound IC50 (µM) Targeted Cell Line Mechanism
1-Hydroxyanthraquinone>50VariousWeak intercalation
Anthracycline Derivatives<10Multiple cancer typesTopoisomerase inhibition
2-Ac-HDMA<15HL-60, A549Strong intercalation and ROS

This table illustrates that while other compounds may exhibit similar activities, 2-Ac-HDMA demonstrates a potent combination of intercalative properties and ROS generation that enhances its effectiveness against specific cancer types.

Properties

CAS No.

479482-90-1

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione

InChI

InChI=1S/C18H14O4/c1-8-4-5-11-12(6-8)16(20)13-7-9(2)14(10(3)19)18(22)15(13)17(11)21/h4-7,22H,1-3H3

InChI Key

YPWNKRLPMLXZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)C(=O)C)C

Origin of Product

United States

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